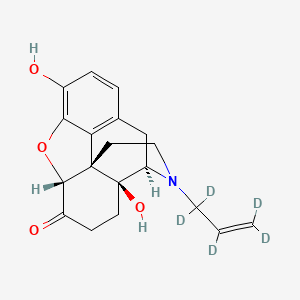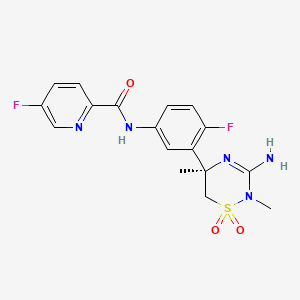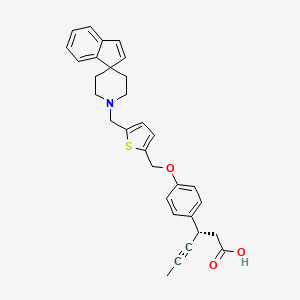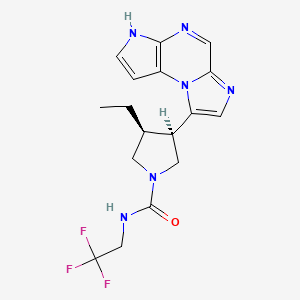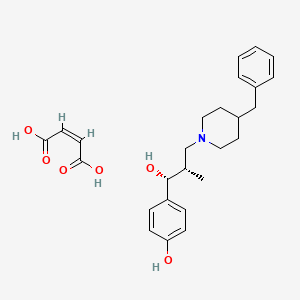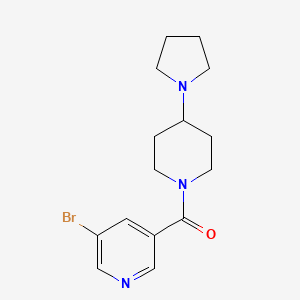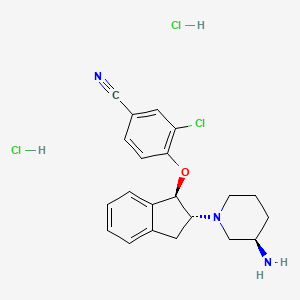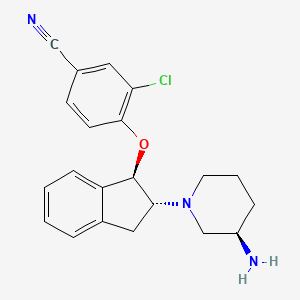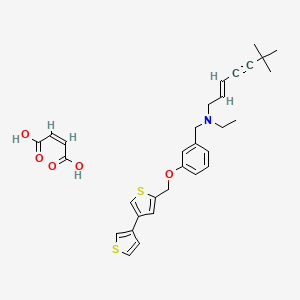
NB-598 (Maleate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NB-598 Maleate is a potent and competitive inhibitor of squalene epoxidase, an enzyme involved in the biosynthesis of cholesterol. This compound is known for its ability to suppress triglyceride biosynthesis through the farnesol pathway. It has significant implications in the study of cholesterol metabolism and related disorders .
科学的研究の応用
NB-598 Maleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions.
Biology: Studied for its effects on cholesterol metabolism and triglyceride biosynthesis.
Medicine: Investigated for its potential therapeutic applications in treating cholesterol-related disorders and metabolic diseases.
Industry: Utilized in the development of biochemical assays and as a tool in drug discovery
作用機序
NB-598 Maleate exerts its effects by inhibiting squalene epoxidase, an enzyme crucial for the conversion of squalene to 2,3-oxidosqualene in the cholesterol biosynthesis pathway. By blocking this step, NB-598 Maleate reduces the production of cholesterol and triglycerides. The molecular targets include the active site of squalene epoxidase, and the pathways involved are the farnesol pathway and cholesterol biosynthesis .
Similar Compounds:
Squalene epoxidase inhibitors: Other compounds that inhibit squalene epoxidase include terbinafine and naftifine.
Cholesterol biosynthesis inhibitors: Statins such as atorvastatin and simvastatin also target cholesterol biosynthesis but through different mechanisms.
Uniqueness of NB-598 Maleate: NB-598 Maleate is unique due to its specific inhibition of squalene epoxidase, leading to a targeted reduction in cholesterol and triglyceride biosynthesis. Unlike statins, which inhibit HMG-CoA reductase, NB-598 Maleate acts further down the cholesterol biosynthesis pathway, providing a different approach to managing cholesterol levels .
生化学分析
Biochemical Properties
NB-598 (Maleate) interacts with squalene epoxidase (SE), a crucial enzyme in the cholesterol biosynthesis pathway . By inhibiting SE, NB-598 (Maleate) suppresses the conversion of squalene to 2,3-oxidosqualene, a critical step in cholesterol synthesis .
Cellular Effects
NB-598 (Maleate) has significant effects on cellular cholesterol levels. In MIN6 cells, a 10 μM concentration of NB-598 (Maleate) caused a 36±7% reduction in total cholesterol level . It also decreased cholesterol by 49±2%, 46±7%, and 48±2% from PM, ER, and SG, respectively .
Molecular Mechanism
The molecular mechanism of NB-598 (Maleate) involves competitive inhibition of squalene epoxidase (SE), which suppresses the conversion of squalene to 2,3-oxidosqualene . This inhibition disrupts the biosynthesis of cholesterol, leading to reduced cellular cholesterol levels .
Temporal Effects in Laboratory Settings
The effects of NB-598 (Maleate) on cellular cholesterol levels are time-dependent. After 18 hours of incubation with NB-598 (Maleate), cells showed a significant reduction in cholesterol levels .
Metabolic Pathways
NB-598 (Maleate) is involved in the cholesterol biosynthesis pathway, specifically in the conversion of squalene to 2,3-oxidosqualene . By inhibiting squalene epoxidase (SE), NB-598 (Maleate) disrupts this metabolic pathway .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NB-598 Maleate involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:
- Formation of the thiophene core.
- Introduction of the alkyne group.
- Coupling reactions to attach the phenyl and hept-2-en-4-yn-1-amine groups.
Industrial Production Methods: Industrial production of NB-598 Maleate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents.
- Controlled reaction temperatures and times.
- Purification steps such as recrystallization and chromatography to achieve the desired product quality .
化学反応の分析
Types of Reactions: NB-598 Maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the alkyne group to yield different products.
Substitution: Substitution reactions can occur at the phenyl or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products:
- Oxidized derivatives of NB-598 Maleate.
- Reduced forms with modified alkyne groups.
- Substituted products with various functional groups attached to the phenyl or thiophene rings .
特性
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NOS2.C4H4O4/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23;5-3(6)1-2-4(7)8/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b8-6+;2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUWPAYJKVJWEK-JVTXGDFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

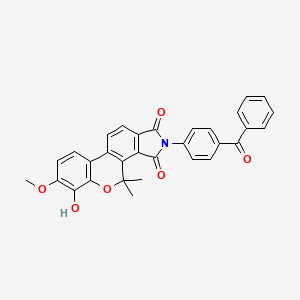
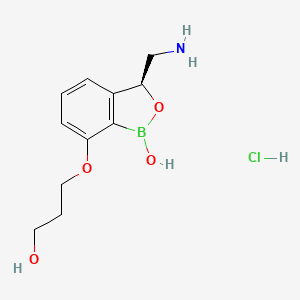
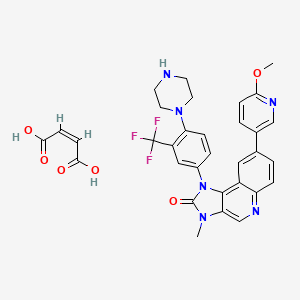

![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)
